molecular formula C16H15NO B15213056 Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole

Cat. No.: B15213056
M. Wt: 237.30 g/mol
InChI Key: KAPFTIZPVUKFER-DOMZBBRYSA-N
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Description

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole typically involves [3+2] cycloaddition reactions. One common method is the reaction between nitrile oxides and alkenes. For example, benzonitrile N-oxide can react with 3-nitroprop-1-ene to form the desired isoxazole derivative . The reaction conditions often involve mild temperatures and the use of catalysts to enhance selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the availability of starting materials and the cost-effectiveness of the process are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce dihydroisoxazoles .

Scientific Research Applications

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-4-isoxazoline: Similar in structure but lacks the methyl group at the 5-position.

    3,5-diphenylisoxazole: Contains a fully aromatic isoxazole ring without the dihydro component.

    5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole: Contains a nitro group instead of a methyl group

Uniqueness

Trans-5-methyl-3,4-diphenyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the dihydroisoxazole ring contribute to its distinct properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(4S,5R)-5-methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-12,15H,1H3/t12-,15+/m1/s1

InChI Key

KAPFTIZPVUKFER-DOMZBBRYSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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